molecular formula C8H14N2O2 B14429223 2-Methyl-2-nitroheptanenitrile CAS No. 84065-79-2

2-Methyl-2-nitroheptanenitrile

Cat. No.: B14429223
CAS No.: 84065-79-2
M. Wt: 170.21 g/mol
InChI Key: JRKMURGBCZKAJD-UHFFFAOYSA-N
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Description

2-Methyl-2-nitroheptanenitrile (C₉H₁₅N₂O₂) is an aliphatic nitrile derivative featuring a nitro (-NO₂) group and a methyl branch at the second carbon of a seven-carbon chain. The nitro group likely enhances reactivity, while the nitrile moiety may contribute to polarity and metabolic stability. Due to the lack of direct toxicological or hazard data, comparisons with structurally related compounds (e.g., nitriles, nitroalkanes) are critical for inferring its properties.

Properties

CAS No.

84065-79-2

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

2-methyl-2-nitroheptanenitrile

InChI

InChI=1S/C8H14N2O2/c1-3-4-5-6-8(2,7-9)10(11)12/h3-6H2,1-2H3

InChI Key

JRKMURGBCZKAJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-nitroheptanenitrile can be synthesized through several methods:

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Functional Group and Structural Analogues
Table 1: Structural and Molecular Comparisons
Compound Name Formula Molecular Weight Functional Groups Key Structural Features
2-Methyl-2-nitroheptanenitrile* C₉H₁₅N₂O₂ 183.23 g/mol Nitrile, Nitro, Alkyl Branch Aliphatic, branched C7 chain
2-Hydroxy-2-methylpropanenitrile C₄H₇NO 85.10 g/mol Nitrile, Hydroxy, Alkyl Branch Aliphatic, branched C3 chain
2-Methyl-2-butenenitrile C₅H₇N 81.12 g/mol Nitrile, Alkene, Alkyl Branch Unsaturated, branched C4 chain
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 180.16 g/mol Nitro, Aromatic, Ketone, Amine Aromatic ring, ortho-substituents
Key Observations :
  • Chain Length and Branching :

    • This compound’s longer aliphatic chain (C7) may increase lipophilicity compared to shorter-chain analogues like 2-hydroxy-2-methylpropanenitrile (C3) or 2-methyl-2-butenenitrile (C4) . This could influence solubility, bioavailability, and environmental persistence.
    • Branched structures (e.g., 2-methyl groups) typically reduce melting points and enhance volatility compared to linear analogues.
  • Functional Group Effects: Nitro Group: Present in both this compound and 1-(2-amino-6-nitrophenyl)ethanone , nitro groups are electron-withdrawing, increasing reactivity in electrophilic substitutions or redox reactions. However, the aromatic nitro compound may exhibit different stability and toxicity profiles compared to aliphatic nitro derivatives. The absence of a nitro group in 2-methyl-2-butenenitrile likely reduces its oxidative reactivity.
2.2 Hazard and Reactivity Profiles
Table 2: Hazard Comparisons
Compound Name Physical Hazards Health Hazards Environmental Hazards Precautionary Measures
This compound* Unknown Likely irritant Unknown Avoid inhalation, skin contact
2-Hydroxy-2-methylpropanenitrile Not classified Not classified Not classified P261: Avoid dust/fume inhalation
2-Methyl-2-butenenitrile None reported None classified None reported General consultation with physician
1-(2-Amino-6-nitrophenyl)ethanone Not classified Not classified Not classified P262: Avoid eye/skin contact
Key Observations :
  • Toxicological Uncertainty: Both this compound and 1-(2-amino-6-nitrophenyl)ethanone lack comprehensive toxicological studies.
  • Reactivity Risks: Nitriles like 2-hydroxy-2-methylpropanenitrile (acetone cyanohydrin) are known to release hydrogen cyanide upon decomposition. The nitro group in this compound may further increase instability under heat or light, necessitating stringent storage conditions.
  • Environmental Impact : Longer-chain aliphatic nitriles (e.g., C7) may persist in ecosystems due to reduced biodegradability compared to shorter-chain analogues .

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